5-Bromo-2-(phenoxymethyl)benzoic acid
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Overview
Description
5-Bromo-2-(phenoxymethyl)benzoic acid is an organic compound with the molecular formula C14H11BrO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a bromine atom and a phenoxymethyl group
Preparation Methods
The synthesis of 5-Bromo-2-(phenoxymethyl)benzoic acid typically involves several steps. One common method starts with the bromination of 2-(phenoxymethyl)benzoic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position on the benzene ring.
Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
5-Bromo-2-(phenoxymethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones. Reagents such as potassium permanganate or sodium borohydride are typically used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
5-Bromo-2-(phenoxymethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with biological macromolecules, making it useful in biochemical assays.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(phenoxymethyl)benzoic acid involves its interaction with specific molecular targets. The bromine atom and phenoxymethyl group contribute to its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
5-Bromo-2-(phenoxymethyl)benzoic acid can be compared with other similar compounds, such as:
2-Bromo-5-methoxybenzoic acid: This compound has a methoxy group instead of a phenoxymethyl group.
5-Bromo-2-chlorobenzoic acid: This compound has a chlorine atom instead of a phenoxymethyl group.
2-Methyl-5-bromobenzoic acid: This compound has a methyl group instead of a phenoxymethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for diverse applications.
Properties
Molecular Formula |
C14H11BrO3 |
---|---|
Molecular Weight |
307.14 g/mol |
IUPAC Name |
5-bromo-2-(phenoxymethyl)benzoic acid |
InChI |
InChI=1S/C14H11BrO3/c15-11-7-6-10(13(8-11)14(16)17)9-18-12-4-2-1-3-5-12/h1-8H,9H2,(H,16,17) |
InChI Key |
GBBJRVTXYBVYDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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